molecular formula C24H26N6 B2932934 N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-34-5

N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2932934
CAS No.: 946265-34-5
M. Wt: 398.514
InChI Key: AMNRFVQRXKGKJQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Position 1: A phenyl group.
  • Position 4: A 4-methylphenylamine substituent.
  • Position 6: A 3-methylpiperidin-1-yl moiety.

Pyrazolo[3,4-d]pyrimidines are known for kinase inhibition and antimicrobial effects, with substituents modulating solubility, target affinity, and metabolic stability .

Properties

IUPAC Name

N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-17-10-12-19(13-11-17)26-22-21-15-25-30(20-8-4-3-5-9-20)23(21)28-24(27-22)29-14-6-7-18(2)16-29/h3-5,8-13,15,18H,6-7,14,16H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNRFVQRXKGKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This step often involves the use of phenyl halides and suitable catalysts to attach the phenyl group to the core structure.

    Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides, along with catalysts such as palladium on carbon (Pd/C), are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and

Biological Activity

N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C_{20}H_{24}N_{4}
  • Molecular Weight : 336.43 g/mol

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a derivative similar to the compound demonstrated potent inhibition of cancer cell lines with IC50 values ranging from 0.3 to 24 µM against targets such as EGFR and VGFR2 . The compound was shown to induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration and cycle progression.

Table 1: Anticancer Activity Summary

CompoundTargetIC50 (µM)Effect on Cell Line
Pyrazolo DerivativeEGFR/VGFR20.3Apoptosis Induction
Similar CompoundMCF-77.60Inhibition of Growth

Antimicrobial Properties

The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial activity. A study highlighted their effectiveness against various pathogens, indicating potential as anti-infective agents. The mechanism often involves interference with microbial DNA synthesis or protein function.

Other Biological Activities

Other studies have explored the compound's role as a phosphodiesterase inhibitor and its effects on inflammatory pathways. This suggests a broader therapeutic potential beyond oncology, including applications in treating gastrointestinal diseases and neurodegenerative disorders.

Case Study 1: Anticancer Efficacy in Preclinical Trials

In a preclinical trial involving human cancer cell lines, a derivative of the compound was tested for its efficacy against breast cancer. The results indicated:

  • Significant tumor growth inhibition
  • Induction of apoptosis through caspase activation
  • Cell cycle arrest at the G2/M phase leading to DNA fragmentation.

Case Study 2: Antimicrobial Activity Assessment

A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds showed promising results with IC50 values ranging from 1.35 to 2.18 μM, demonstrating effective inhibition of bacterial growth while maintaining low cytotoxicity against human cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Substituents (Positions 1, 4, 6) Molecular Formula Molecular Weight Key Features
Target Compound 1-Ph, 4-N-(4-MePh), 6-(3-Me-piperidin-1-yl) C₂₅H₂₇N₇ 433.5 (calc.) Balanced lipophilicity from 3-Me-piperidine; potential for CNS penetration
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-... (CAS 946289-20-9) 1-Ph, 4-N-(4-ClPh), 6-(4-Me-piperazin-1-yl) C₂₂H₂₂ClN₇ 419.9 Piperazine enhances solubility; Cl increases electronegativity
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-MeOPh)-1-Me-... (CAS 878063-77-5) 1-Me, 4-N-(3-Cl-4-MeOPh), 6-(4-benzylpiperazin-1-yl) C₂₄H₂₆ClN₇O 463.96 Benzylpiperazine adds bulk; chloro-methoxyphenyl improves target affinity
1-(4-MePh)-6-(MeS)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine (CAS 339106-50-2) 1-(4-MePh), 4-piperidino, 6-MeS C₁₈H₂₁N₅S 339.46 Methylthio group increases lipophilicity; lower molecular weight

Key Observations :

  • Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) generally exhibit higher lipophilicity, favoring membrane permeability, while piperazine analogs (e.g., CAS 946289-20-9) improve aqueous solubility due to basic nitrogen atoms .
Antibacterial Activity
  • Methylsulfonyl and Butoxy Analogs : In , N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-... (compound 11) showed moderate antibacterial activity against S. aureus (MIC ~16 µg/mL) but was inactive against E. coli. Replacing methylsulfonyl with butoxy (compound 6) reduced activity, highlighting the importance of electron-withdrawing groups at position 6 .
  • Target Compound Prediction : The 3-methylpiperidin-1-yl group may enhance Gram-positive activity due to improved membrane interaction, though this requires experimental validation.
Kinase Inhibition
  • Piperidine/Piperazine Role : Piperazine-containing analogs (e.g., CAS 946289-20-9) are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) due to hydrogen bonding with ATP-binding sites. The target compound’s 3-methylpiperidine may offer selectivity for kinases preferring hydrophobic interactions .

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